Trifluoroacetilacetonato de neodimio

Descripción general

Descripción

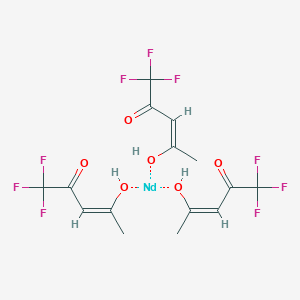

Neodymium trifluoroacetylacetonate is a chemical compound with various synonyms such as Tris-(1,1,1-trifluoro-2,4-pentanedionato-O,O’')-neodymium and Neodymium(III) 1,1,1-trifluoropentane-2,4-dionate .

Chemical Reactions Analysis

The chemical reactions involved in the leaching of magnet metals (Nd, iron, and boron) with acid reagents are as follows. Neodymium metal dissolves readily in dilute acids and forms Nd(III) ion along with hydrogen gas .Aplicaciones Científicas De Investigación

Catalizador para la Polimerización

Los catalizadores a base de neodimio, incluyendo el trifluoroacetilacetonato de neodimio, se investigan sistemáticamente debido a su eficiencia y versatilidad . Se utilizan en la polimerización de dienos, monómeros vinílicos y ε-caprolactona . El descubrimiento de nuevos sistemas catalíticos de neodimio que son homogéneos, bien definidos, térmicamente estables y que producen polímeros con alto rendimiento y estereoespecificidad es una importante línea de investigación .

Síntesis de Polibutadieno Elastomérico

Una de las aplicaciones esenciales de los catalizadores a base de Nd, particularmente los sistemas catalíticos tipo Ziegler-Natta (ZN), es la síntesis de polibutadieno elastomérico . Este caucho sintético tiene propiedades similares al caucho natural y al poliisopreno .

Adsorción y Recuperación de Neodimio de Soluciones Acuosas

El this compound se puede utilizar para adsorber y recuperar neodimio (Nd 3+) de soluciones acuosas . Esto es particularmente importante porque Nd 3+ pertenece a los elementos de tierras raras, que tienen una importancia significativa en varias aplicaciones industriales y tecnológicas .

Remediación Ambiental

Las intensas actividades mineras y las aplicaciones industriales del neodimio son las principales fuentes de lixiviación de este elemento en el suelo, los ríos y las zonas costeras . El this compound se puede utilizar en la remediación ambiental para eliminar el neodimio de estos entornos .

Aplicaciones de Deposición Química en Fase Vapor (CVD)

El this compound se puede utilizar como precursor volátil en aplicaciones de deposición química en fase vapor (CVD) . La CVD es un método ampliamente utilizado en la industria de los semiconductores para la deposición de películas delgadas.

Mecanismo De Acción

Mode of Action

It’s known that organometallic compounds like this can interact with their targets through various mechanisms, such as redox reactions, coordination to active sites, or intercalation into structures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Neodymium trifluoroacetylacetonate. Factors such as pH, temperature, presence of other compounds, and specific characteristics of the biological or chemical system can all impact the compound’s behavior .

Safety and Hazards

Direcciones Futuras

Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies such as wind turbines and electric vehicles . The demand for Neodymium is continually growing, but reserves are severely limited, which has put its continued availability at risk . Future work in the field aims to achieve efficient and selective Nd recovery to overcome the increasingly critical supply problems .

Análisis Bioquímico

Biochemical Properties

Neodymium trifluoroacetylacetonate plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially altering their activity and stability . The nature of these interactions often involves coordination bonds between the neodymium ion and the functional groups of the biomolecules, leading to changes in their conformation and activity.

Cellular Effects

The effects of neodymium trifluoroacetylacetonate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that neodymium trifluoroacetylacetonate can affect the transcription and translation processes within cells, leading to altered protein synthesis . Additionally, it has been found to impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, neodymium trifluoroacetylacetonate exerts its effects through specific binding interactions with biomolecules. These interactions often involve the coordination of the neodymium ion with the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Furthermore, neodymium trifluoroacetylacetonate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neodymium trifluoroacetylacetonate can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that neodymium trifluoroacetylacetonate remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of neodymium trifluoroacetylacetonate in animal models are dose-dependent. At lower dosages, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher dosages, neodymium trifluoroacetylacetonate can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

Neodymium trifluoroacetylacetonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to influence mitochondrial metabolism, particularly affecting the respiratory chain and energy production processes . By modulating the activity of key metabolic enzymes, neodymium trifluoroacetylacetonate can alter the levels of metabolites and the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of neodymium trifluoroacetylacetonate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes and distributed to various cellular compartments . The localization and accumulation of neodymium trifluoroacetylacetonate within specific tissues can influence its biochemical activity and overall effectiveness.

Subcellular Localization

Neodymium trifluoroacetylacetonate exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . The subcellular localization of neodymium trifluoroacetylacetonate can significantly impact its biochemical interactions and the resulting cellular effects.

Propiedades

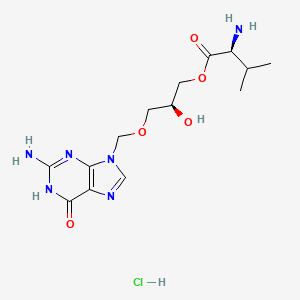

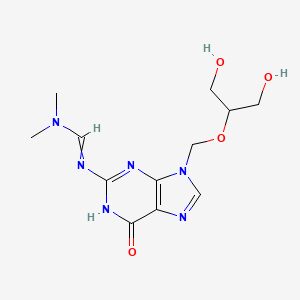

IUPAC Name |

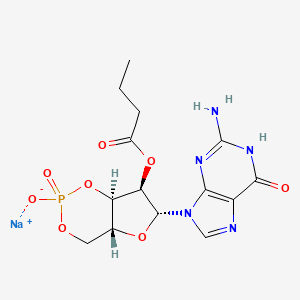

neodymium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5F3O2.Nd/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGRTCBLUZXKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Nd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F9NdO6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.50 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37473-67-9 | |

| Record name | 37473-67-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)

![3-Ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-5-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B1498559.png)